molecular formula C16H19N5O B2471903 1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea CAS No. 1396673-45-2

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea

Cat. No. B2471903
CAS RN: 1396673-45-2
M. Wt: 297.362
InChI Key: KEFRQGYJMQAHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(Pyrrolidin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea, also known as PPY, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. PPY belongs to the class of urea derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Supramolecular Chemistry and Molecular Recognition

  • Ureido-Pyrimidinone Dimerization : The ureido-pyrimidinone compounds, due to their ability to form quadruple hydrogen bonds, exhibit strong dimerization properties. This characteristic is utilized in supramolecular chemistry to build complex structures through self-assembly mechanisms. The dimerization constant and stability of these dimers in different solvents have been thoroughly investigated, revealing their potential as building blocks for supramolecular architectures (Söntjens et al., 2000).

  • Chemical Sensing and Recognition : Ureido-pyrimidinones are employed in the design of chemical sensors and recognition systems. Their binding affinity towards various molecules is explored to create sensors that can detect specific substances. This is achieved by leveraging the hydrogen bonding capability of ureido-pyrimidinones to form stable complexes with target molecules, making them valuable in analytical chemistry and diagnostics (Beijer et al., 1998).

Hydrogen Bonding Mechanisms

  • Intramolecular and Intermolecular Hydrogen Bonds : The study of ureido-pyrimidinones and related compounds contributes to our understanding of hydrogen bonding mechanisms, both intramolecular and intermolecular. These mechanisms are crucial for the stability and formation of complex molecular structures in organic chemistry. Research has provided insights into how these hydrogen bonds contribute to the dimerization process and the structural configuration of the resulting dimers (Beijer et al., 1998).

  • Structural Studies : X-ray crystallography and NMR spectroscopy have been extensively used to study the structural aspects of these compounds. These techniques help in understanding the geometric configuration of the hydrogen bonds and the overall molecular structure, which is essential for designing molecules with desired properties and functions (Orozco et al., 2009).

properties

IUPAC Name

1-(2-methylphenyl)-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-12-6-2-3-7-13(12)19-16(22)20-14-10-15(18-11-17-14)21-8-4-5-9-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFRQGYJMQAHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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